molecular formula C8H6BrFO B1386517 (4-Bromo-2-fluorophenyl)acetaldehyde CAS No. 916516-85-3

(4-Bromo-2-fluorophenyl)acetaldehyde

Cat. No.: B1386517
CAS No.: 916516-85-3
M. Wt: 217.03 g/mol
InChI Key: TWXNJGUUUBGKBO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)acetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on the phenyl ring, with an acetaldehyde group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method is the electrophilic aromatic substitution reaction, where phenylacetaldehyde is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: (4-Bromo-2-fluorophenyl)acetic acid.

    Reduction: (4-Bromo-2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles and electrophiles in the cellular environment.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)acetic acid
  • (4-Bromo-2-fluorophenyl)ethanol
  • (4-Bromo-2-fluorophenyl)methanol

Uniqueness

(4-Bromo-2-fluorophenyl)acetaldehyde is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXNJGUUUBGKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651738
Record name (4-Bromo-2-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916516-85-3
Record name (4-Bromo-2-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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